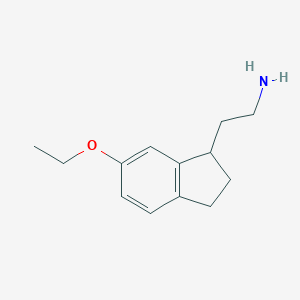
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine, commonly known as KF-1, is a novel psychoactive substance that has been gaining attention in the scientific community due to its potential therapeutic applications. KF-1 belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine.
Wirkmechanismus
KF-1 acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft. It also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. The exact mechanism of action of KF-1 is still being studied, but it is believed to involve the modulation of dopaminergic and serotonergic neurotransmission.
Biochemical and Physiological Effects:
KF-1 has been shown to increase dopamine levels in the prefrontal cortex, striatum, and nucleus accumbens, which are regions of the brain involved in reward, motivation, and decision-making. It also increases serotonin levels in the hippocampus, which is involved in the regulation of memory and mood. KF-1 has been found to have anxiolytic and antidepressant effects in animal models, as well as improving cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
KF-1 has several advantages for lab experiments, including its high selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its low toxicity. However, KF-1 is still a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research of KF-1. One area of interest is its potential as a treatment for addiction, as dopamine plays a crucial role in the reward pathway and drug-seeking behavior. Another area of interest is its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease, which involves the degeneration of dopaminergic neurons. Additionally, more research is needed to fully understand the mechanism of action of KF-1 and its potential side effects.
In conclusion, KF-1 is a novel psychoactive substance with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its high selectivity for the dopamine transporter, ability to cross the blood-brain barrier, and low toxicity make it a promising compound for further research. However, more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Synthesemethoden
KF-1 can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-indene with ethyl bromide, followed by reduction with sodium borohydride, and finally, reductive amination with ethylenediamine. This synthesis method has been optimized to yield high purity and yield of KF-1.
Wissenschaftliche Forschungsanwendungen
KF-1 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. KF-1 has also been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
CAS-Nummer |
178677-04-8 |
|---|---|
Produktname |
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine |
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine |
InChI |
InChI=1S/C13H19NO/c1-2-15-12-6-5-10-3-4-11(7-8-14)13(10)9-12/h5-6,9,11H,2-4,7-8,14H2,1H3 |
InChI-Schlüssel |
BFLISTOFDBAQKR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(CCC2CCN)C=C1 |
Kanonische SMILES |
CCOC1=CC2=C(CCC2CCN)C=C1 |
Synonyme |
1H-Indene-1-ethanamine,6-ethoxy-2,3-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)


![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)





